molecular formula C10H13NO4 B075781 ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate CAS No. 1433-76-7

ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate

Cat. No. B075781
CAS RN: 1433-76-7
M. Wt: 211.21 g/mol
InChI Key: CGIKUACJQQBMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate, also known as ethyl 4-oxo-2-(2-oxoethyl)-3-pyridinecarboxylate, is a pyridine derivative that has been extensively studied for its potential use in various scientific research applications. It is a synthetic compound that is commonly used in the laboratory for its unique chemical properties.

Mechanism Of Action

The exact mechanism of action of ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.

Biochemical And Physiological Effects

Ethyl 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which helps to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, it has been shown to have antitumor activity, which makes it a potential candidate for the treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate in laboratory experiments is its unique chemical properties. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for use in various experiments. Additionally, it has been extensively studied for its potential use in various scientific research applications, which means that there is a wealth of information available on its properties and potential uses.
One of the main limitations of using ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate in laboratory experiments is its potential toxicity. While it has been shown to have a range of potential applications, it can also be toxic to certain cells and tissues. Additionally, it may not be suitable for use in certain experiments due to its unique chemical properties.

Future Directions

There are many potential future directions for research on ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate. Some possible areas of research include:
1. Further studies on its potential use in the treatment of cancer and other diseases.
2. Studies on its potential use as an antioxidant and anti-inflammatory agent.
3. Studies on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
4. Studies on its potential use as a diagnostic tool for various diseases.
5. Development of new synthesis methods for ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate.
6. Studies on its potential use in the development of new drugs and therapies.
In conclusion, ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. While it has many potential advantages for use in laboratory experiments, it also has some limitations and potential toxicity. There are many potential future directions for research on this compound, including further studies on its potential use in the treatment of various diseases and the development of new synthesis methods and therapeutic applications.

Synthesis Methods

The synthesis of ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate involves the reaction of ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate acetoacetate with 2,4-pentanedione in the presence of ammonium acetate. The resulting intermediate is then treated with hydrazine hydrate to produce the final product.

Scientific Research Applications

Ethyl 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

1433-76-7

Product Name

ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

ethyl 2-ethyl-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C10H13NO4/c1-3-6-9(10(14)15-4-2)7(12)5-8(13)11-6/h5H,3-4H2,1-2H3,(H2,11,12,13)

InChI Key

CGIKUACJQQBMRL-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C(C(=O)C=C(N1)O)C(=O)OCC

SMILES

CCC1=C(C(=CC(=O)N1)O)C(=O)OCC

Canonical SMILES

CCC1=C(C(=O)C=C(N1)O)C(=O)OCC

synonyms

2-Ethyl-1,6-dihydro-4-hydroxy-6-(oxo)nicotinic acid ethyl ester

Origin of Product

United States

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